Cas no 862807-79-2 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a nitrothiophene carboxamide moiety. This structure confers notable chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of electron-withdrawing nitro and electron-donating methyl groups enhances its versatility in electrophilic and nucleophilic reactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s high purity and consistent performance make it suitable for rigorous laboratory and industrial use.
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide structure
862807-79-2 structure
Product name:N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS No:862807-79-2
MF:C14H11N3O3S2
Molecular Weight:333.38544011116
CID:5805076
PubChem ID:2159349

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxamide, N-(5,7-dimethyl-2-benzothiazolyl)-5-nitro-
    • CCG-317800
    • 862807-79-2
    • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
    • F0600-1772
    • AKOS024586288
    • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
    • インチ: 1S/C14H11N3O3S2/c1-7-5-8(2)12-9(6-7)15-14(22-12)16-13(18)10-3-4-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18)
    • InChIKey: AWPHALDQJFESJO-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC3=CC(C)=CC(C)=C3S2)=O)SC([N+]([O-])=O)=CC=1

計算された属性

  • 精确分子量: 333.02418357g/mol
  • 同位素质量: 333.02418357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 459
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 144Ų
  • XLogP3: 4.5

じっけんとくせい

  • 密度みつど: 1.522±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 7.31±0.70(Predicted)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Pricemore >>

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Life Chemicals
F0600-1772-40mg
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0600-1772-5μmol
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0600-1772-1mg
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0600-1772-10μmol
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0600-1772-100mg
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0600-1772-20μmol
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0600-1772-2mg
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0600-1772-15mg
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0600-1772-30mg
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0600-1772-20mg
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
862807-79-2 90%+
20mg
$99.0 2023-05-17

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide 関連文献

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamideに関する追加情報

Professional Introduction to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS No. 862807-79-2)

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, identified by its CAS number 862807-79-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties, making it a promising candidate for further research and development in drug discovery.

The molecular structure of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide incorporates key functional groups that contribute to its potential biological activity. The presence of a nitro group at the 5-position of the thiophene ring and the benzothiazole moiety at the 2-position creates a framework that is conducive to interactions with biological targets. These structural features have been widely studied in the context of developing novel therapeutic agents.

In recent years, there has been a surge in research focused on thiophene derivatives due to their diverse pharmacological properties. Thiophenes, as a class of heterocyclic compounds, have shown promise in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The nitrothiophene scaffold, in particular, has been explored for its ability to modulate enzyme activity and interfere with signaling pathways relevant to disease states.

The benzothiazole component of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide adds another layer of complexity to its potential biological activity. Benzothiazoles are well-known for their role in pharmaceuticals, with several approved drugs containing this moiety demonstrating efficacy in treating conditions such as hypertension and fungal infections. The combination of these structural elements suggests that this compound may exhibit multifaceted biological effects.

Recent studies have highlighted the importance of nitroaromatic compounds in drug development. The nitro group in N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can serve as a pharmacophore that interacts with biological targets through redox processes. This property has been exploited in the development of drugs that target enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group into the thiophene ring necessitates careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, facilitating their use in preclinical and clinical research.

In the realm of drug discovery, computational modeling plays a crucial role in understanding the potential interactions between N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide and biological targets. Molecular docking studies have been employed to predict how this compound might bind to enzymes and receptors involved in disease pathways. These predictions provide valuable insights into its mechanism of action and help guide further experimental validation.

The pharmacokinetic properties of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide are also under investigation to assess its suitability for therapeutic use. Factors such as solubility, stability, and metabolic clearance are critical considerations that determine whether a compound can progress from preclinical to clinical development. Understanding these properties early in the discovery process can significantly impact the efficiency of drug development programs.

Epidemiological and preclinical data suggest that compounds with similar structural features to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide may have therapeutic potential in treating various diseases. For instance, studies on related nitroaromatic compounds have shown anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory enzymes. Such findings encourage further exploration of this compound's biological activities.

The regulatory landscape for new drug candidates also influences the development trajectory of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing a compound through clinical trials and ultimately obtaining market approval. Collaborations between academic institutions and pharmaceutical companies are often necessary to navigate these complex regulatory requirements.

In conclusion, N-(5,7-dimethyl-1,3-benzothiazol-2-ylyl strong>) - < strong > 5 - nitrothiophene - strong > 2 - carboxamide (CAS No. 86 2807 - 79 - 2 ) represents an exciting opportunity for further research and development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for exploring new therapeutic strategies. As research continues to uncover more about its properties and mechanisms of action,this compound is poised to contribute significantly to the advancement of medicine。 p >

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